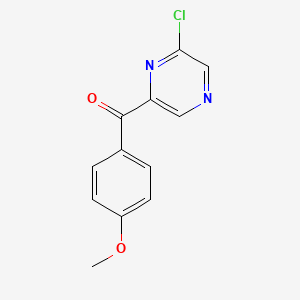![molecular formula C18H18BrNO3 B14177164 (6S)-6-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one CAS No. 920798-33-0](/img/structure/B14177164.png)
(6S)-6-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S)-6-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its morpholine ring, which is substituted with a bromophenyl group and a methoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.
Substitution with Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a bromobenzene derivative.
Introduction of Methoxyphenylmethyl Group: The methoxyphenylmethyl group can be added through a Friedel-Crafts alkylation reaction using a methoxybenzyl chloride derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(6S)-6-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
(6S)-6-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (6S)-6-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Properties
CAS No. |
920798-33-0 |
|---|---|
Molecular Formula |
C18H18BrNO3 |
Molecular Weight |
376.2 g/mol |
IUPAC Name |
(6S)-6-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one |
InChI |
InChI=1S/C18H18BrNO3/c1-22-16-8-2-13(3-9-16)10-20-11-17(23-12-18(20)21)14-4-6-15(19)7-5-14/h2-9,17H,10-12H2,1H3/t17-/m1/s1 |
InChI Key |
XINYSENTKJJPSM-QGZVFWFLSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C[C@@H](OCC2=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC(OCC2=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-(cyclooctylideneamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide](/img/structure/B14177102.png)
![1-[Ethoxy(phenyl)phosphoryl]-L-proline](/img/structure/B14177103.png)
![N-[(4-Fluorophenyl)methyl]-6-(3-methoxyphenyl)pyrazin-2-amine](/img/structure/B14177115.png)
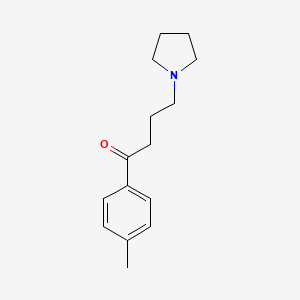
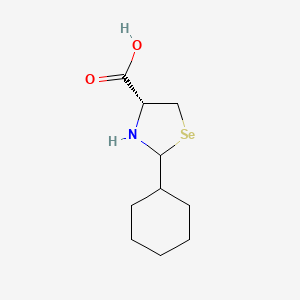
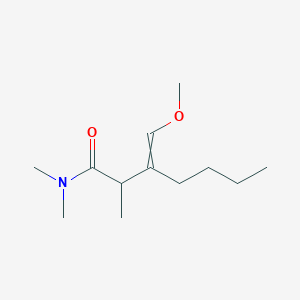
![Diphenyl 1-[2-(propane-2-sulfonyl)phenyl]ethyl phosphate](/img/structure/B14177135.png)
![3-Methoxy-5-[(4-methoxyphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14177139.png)
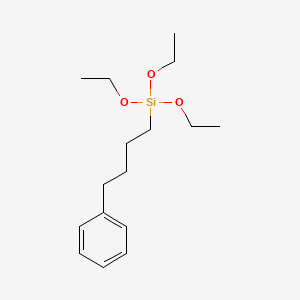
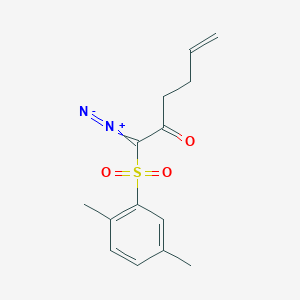
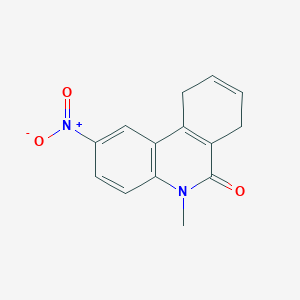
![2-{Bis[2-(pyridin-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B14177165.png)
